molecular formula C33H25ClFN3O6S B1639018 5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate

5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate

Cat. No.: B1639018
M. Wt: 646.1 g/mol
InChI Key: UVCWLJMIKDQVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate is a useful research compound. Its molecular formula is C33H25ClFN3O6S and its molecular weight is 646.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H25ClFN3O6S

Molecular Weight

646.1 g/mol

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-carbaldehyde;4-methylbenzenesulfonic acid

InChI

InChI=1S/C26H17ClFN3O3.C7H8O3S/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-13,15H,14H2,(H,29,30,31);2-5H,1H3,(H,8,9,10)

InChI Key

UVCWLJMIKDQVBS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 liter, 3 neck round bottom flask equipped with a mechanical stirrer was charged with 74.95 grams of the HCl salt of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde (prepared according to the Procedure D and Examples 1 (a)–(g), and 749.5 mL THF. To this slurry was charged 84.45 mL of 2M NaOH and the reactants were stirred for 30 minutes. The layers were separated and then the organic layer was washed with 160 mL of H2O. The organic layer was slurried with 3.75 grams of Darco G60 and filtered through celite. The filtrate was collected and slowly added to 33.54 grams of toluenesulfonic acid monohydrate with rapid stirring. The solids slowly precipitated out at ambient temperature. The mixture was cooled to 0° C. and stirred for 10 minutes. The mixture was filtered and pulled dry with a rubber dam, then dried in vacuo at 50° C. overnight. The yield of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate was 84.25 grams (88.8%).
Name
Quantity
74.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
749.5 mL
Type
solvent
Reaction Step Four

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